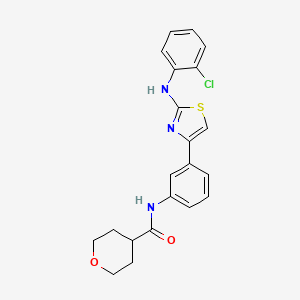

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Description

This compound features a thiazole core substituted with a 2-chlorophenylamino group and a phenyl ring linked to a tetrahydro-2H-pyran-4-carboxamide moiety. The thiazole and chlorophenyl groups are critical for electronic and steric interactions, while the tetrahydro-2H-pyran ring may enhance metabolic stability compared to simpler heterocycles.

Properties

IUPAC Name |

N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGKZCJTHOOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact structure of the compound and its intended use.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions can lead to various changes in the target molecules, affecting their function.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific impact on bioavailability would depend on the exact structure of the compound and its formulation.

Biological Activity

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2S, with a molecular weight of approximately 413.9 g/mol. The compound features a thiazole ring, which is known for its versatility in medicinal applications, and includes multiple functional groups such as an amine, carboxamide, and tetrahydropyran moiety .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various pathogens. The presence of the thiazole ring is crucial for its activity against bacteria and fungi .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Several studies have indicated that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colorectal cancer cells .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. The specific arrangement of functional groups in this compound may enhance its efficacy as an anticonvulsant agent, although further studies are required to establish its effectiveness.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole ring and the attached phenyl groups significantly influence biological activity. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(5-methylthiazol-2-yl)-benzamide | Thiazole ring, amine group | Antimicrobial, anticancer |

| N-(4-Amino-2-chlorophenyl)-tetrahydro-pyran | Tetrahydropyran structure | Antibacterial |

| 5-Methylthiazole derivatives | Similar thiazole structure | Anticonvulsant, antibacterial |

These comparisons highlight how specific substitutions can enhance or diminish biological activities.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. Compounds with similar structures to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a range of bacterial strains, showing significant inhibition at low concentrations. This suggests a strong potential for development as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has shown potential as an antimicrobial agent. Studies indicate that compounds featuring thiazole rings often exhibit significant antimicrobial properties by inhibiting bacterial lipid biosynthesis, thereby affecting cell membrane integrity and function.

Case Study:

In a recent study, derivatives of thiazole compounds were synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with key enzymes involved in bacterial growth.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study on thiazole derivatives demonstrated significant anticancer activity against several cancer cell lines, including MCF7 (breast cancer). The mechanism of action involved the modulation of signaling pathways critical for cell survival and proliferation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to achieve high purity and yield. Common methods include:

- Formation of the Thiazole Ring : Utilizing appropriate catalysts and solvents to facilitate the cyclization of precursors.

- Amidation : Reacting the thiazole derivative with tetrahydropyran carboxylic acid to form the final carboxamide product.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Molecular Mechanism

The molecular mechanism of action for this compound involves binding to specific biomolecules such as enzymes or receptors, leading to alterations in metabolic pathways and cellular responses. This interaction is crucial for its antimicrobial and anticancer effects.

Chemical Reactions Analysis

Thiazole Ring Functionalization

The thiazole core serves as a key pharmacophore and reactive site. Reported modifications include:

Electrophilic Substitution

-

Nitration : Under mixed acid (HNO₃/H₂SO₄) at 0–5°C, the thiazole ring undergoes nitration at the 5-position, yielding nitro derivatives .

-

Halogenation : Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF introduces halogens at the 5-position .

Nucleophilic Reactions

-

The 2-amino group on the thiazole participates in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases, useful for generating hydrazone-linked hybrids .

Amidation and Carboxamide Reactivity

The carboxamide group exhibits dual reactivity:

Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, producing tetrahydro-2H-pyran-4-carboxylic acid and the corresponding amine.

N-Alkylation/Acylation

-

The amide nitrogen reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation with acid chlorides (e.g., acetyl chloride) yields N-acylated products .

Tetrahydro-2H-Pyran (THP) Modifications

The THP moiety undergoes characteristic ether-related reactions:

Oxidation

-

Treatment with m-CPBA oxidizes the THP ring to a lactone derivative, altering steric and electronic properties.

Ring-Opening

Cross-Coupling Reactions

The aryl chloride and thiazole groups enable catalytic cross-couplings:

Suzuki-Miyaura Reaction

-

The 2-chlorophenyl group participates in palladium-catalyzed couplings with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 70°C replaces the chloride with aryl groups .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiazole derivative | 78% | Pd(PPh₃)₄, THF/H₂O, 70°C, 12h |

Buchwald-Hartwig Amination

-

The chloride reacts with amines (e.g., morpholine) under Pd catalysis to form aryl amine derivatives .

Multi-Component Reactions (MCRs)

The compound’s amino and carboxamide groups facilitate MCRs:

Cyclocondensation

-

With ethyl cyanoacetate and aldehydes, the compound forms pyran-thiazole hybrids via Knoevenagel-cyclocondensation .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

-

NaBH₄ selectively reduces imine bonds in Schiff base derivatives .

Oxidation

-

The THP ring’s ether oxygen is resistant to oxidation, but strong oxidants (e.g., KMnO₄) degrade the thiazole ring.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

Comparison with Similar Compounds

Structural Analogs with Thiazole and Urea/Acetamide Substituents

- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)

- Key Differences :

- Contains a urea linkage (vs. carboxamide in the target compound).

- Includes a piperazine-ethyl ester group (absent in the target).

- 3-Chlorophenyl substitution (vs. 2-chlorophenyl in the target).

- Impact :

- The urea group may increase hydrogen-bonding capacity but reduce metabolic stability compared to the carboxamide .

- Meta-chlorine substitution may alter steric hindrance compared to ortho-chlorine in the target compound.

Analogs with Tetrahydro-2H-pyran-4-carboxamide Moieties

- 2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS 1421848-11-4)

- Key Differences :

- Fluorophenyl group (vs. chlorophenyl in the target).

- Pyrazole-thiazole core (vs. phenyl-thiazole in the target).

- Dual tetrahydro-2H-pyran-4-ylmethyl groups.

- Impact :

- Fluorine’s electronegativity may enhance binding affinity but reduce lipophilicity compared to chlorine .

Analogs with Heterocyclic Variations

- 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1448029-37-5)

- Key Differences :

- Thiophene-pyrazole system (vs. thiazole-chlorophenyl in the target).

- Ethyl linker between pyrazole and carboxamide.

- Impact :

- Thiophene’s sulfur atom may engage in unique π-π interactions but reduce oxidative stability compared to thiazole .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Coupling 2-chlorophenylamine with a thiazole precursor under reflux conditions using ethanol or dioxane as solvents.

- Amide bond formation : Reacting the intermediate with tetrahydro-2H-pyran-4-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane. Critical parameters include temperature control (60–80°C for thiazole formation), solvent polarity to stabilize intermediates, and inert atmospheres to prevent oxidation. Yields are optimized via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to assign aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Purity is assessed via HPLC (>95% by UV detection at 254 nm) .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- In vitro assays : Enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, with IC determination.

- Cytotoxicity profiling : Use of MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to evaluate selectivity.

- Solubility assessment : Shake-flask method in PBS (pH 7.4) or DMSO:PBS mixtures, with LC-MS quantification .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be systematically addressed?

Discrepancies may arise from:

- Poor pharmacokinetics : Rapid hepatic metabolism (e.g., cytochrome P450-mediated) or low oral bioavailability. Mitigation strategies include:

- Metabolic stability assays : Incubation with liver microsomes to identify metabolic hotspots.

- Prodrug design : Masking polar groups (e.g., carboxamide) with ester pro-moieties.

Q. What computational methods are effective for predicting target engagement and binding modes?

- Molecular docking : Software like AutoDock Vina or Glide to screen against protein databases (e.g., PDB) using the compound’s 3D structure (generated via Gaussian optimization).

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 50–100 ns trajectories.

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the thiazole ring) using Schrödinger’s Phase .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

Strategies include:

- Salt formation : Hydrochloride or mesylate salts to enhance aqueous solubility.

- Co-solvent systems : Use of PEG 400 or cyclodextrins in formulation.

- Structural analogs : Introducing polar substituents (e.g., hydroxyl groups) on the tetrahydro-2H-pyran ring while monitoring SAR via radioligand binding assays .

Q. What experimental designs are critical for elucidating the mechanism of action (MoA)?

- Gene knockout/knockdown : CRISPR-Cas9 in cell models to validate target dependency.

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK modulation).

- Covalent binding studies : C-labeled compound synthesis to track adduct formation with target proteins .

Data Analysis and Contradiction Resolution

Q. How should conflicting IC values across studies be reconciled?

- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and consistent ATP concentrations.

- Batch variability : Re-synthesize the compound with rigorous QC (HPLC, NMR) to exclude impurities.

- Data normalization : Express activity relative to positive/negative controls in each experiment .

Q. What statistical approaches are recommended for high-content screening (HCS) data?

- Z-score normalization : Identify hits with |Z| > 3.

- False discovery rate (FDR) correction : Benjamini-Hochberg method for multi-parametric assays (e.g., flow cytometry).

- Machine learning : Random Forest models to prioritize compounds based on multi-omic readouts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | 80°C | None | 65–75 |

| Amide coupling | DCM | RT | EDC/HOBt | 50–60 |

| Purification | Ethyl acetate | – | Silica gel | >95 purity |

| Data derived from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.